

Epofolate: A Technical Guide to a Folate Receptor-Targeted Epothilone Analog

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Compound of Interest

Compound Name: *Epofolate*

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Abstract

Epofolate (BMS-753493) is an investigational chemotherapeutic agent that represents a targeted approach to cancer therapy. It is a conjugate of a folate molecule and a potent microtubule-stabilizing agent, the epothilone analog BMS-748285. This design was intended to selectively deliver the cytotoxic payload to cancer cells that overexpress the folate receptor. Despite a rational design and promising preclinical data, the clinical development of **Epofolate** was discontinued. This technical guide provides a comprehensive overview of **Epofolate**, including its chemical structure, mechanism of action, and a detailed summary of the available clinical data from its Phase I trials.

Introduction

The folate receptor is a promising target for cancer therapy due to its limited expression in normal tissues and overexpression in a variety of solid tumors, including ovarian, renal, and breast cancers. **Epofolate** was developed to exploit this differential expression. By linking a folate targeting moiety to a potent epothilone, a class of microtubule inhibitors, the aim was to increase the therapeutic index of the cytotoxic agent by concentrating its activity at the tumor site.

Chemical Structure and Properties

Epofolate is a complex small molecule with the chemical formula C₆₇H₉₂N₁₆O₂₂S₃.^[1] It has an average molecular weight of 1569.74 g/mol and a monoisotopic mass of 1568.573422188 g/mol.^[1] The structure consists of three key components: the folate targeting ligand, a cleavable linker, and the cytotoxic epothilone analog.

Chemical Properties of **Epofolate**

Property	Value	Reference
Chemical Formula	C ₆₇ H ₉₂ N ₁₆ O ₂₂ S ₃	^[1]
Average Molecular Weight	1569.74 g/mol	^[1]
Monoisotopic Mass	1568.573422188 g/mol	^[1]
External ID	BMS-753493	^[1]
DrugBank Accession Number	DB12266	^[1]

Below is a diagram illustrating the conceptual chemical structure of **Epofolate**.

Conceptual structure of **Epofolate**.

Mechanism of Action

The proposed mechanism of action for **Epofolate** is a receptor-mediated targeted drug delivery system.

- **Binding:** The folate moiety of **Epofolate** binds with high affinity to the folate receptors on the surface of cancer cells.
- **Internalization:** Upon binding, the **Epofolate**-receptor complex is internalized into the cell via endocytosis.
- **Payload Release:** Inside the cell, the cleavable linker is designed to release the active cytotoxic component, the epothilone analog.
- **Microtubule Inhibition:** The released epothilone analog then binds to microtubules, stabilizing them and leading to cell cycle arrest and ultimately, apoptosis.

The following diagram illustrates the proposed signaling pathway for **Epofolate**'s mechanism of action.

Proposed mechanism of action of **Epofolate**.

Clinical Trials and Experimental Protocols

Epofolate was evaluated in two parallel Phase I/IIa first-in-human clinical trials (NCT00546247 and NCT00550017) in patients with advanced solid tumors.^[2] The primary objectives were to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).

Study Design and Dosing

Two different dosing schedules were investigated:

- Study 1 (NCT00546247): Intravenous administration on Days 1, 4, 8, and 11 of a 21-day cycle.^[2]
- Study 2 (NCT00550017): Intravenous administration on Days 1 through 4 of a 21-day cycle.^[2]

Experimental Protocols

Patient Population: Patients with advanced, metastatic, or unresectable solid tumors for which standard therapy was not available or was no longer effective.^[3]

Dose Escalation: A standard 3+3 dose escalation design was used to determine the MTD.

Pharmacokinetic Analysis: Plasma concentrations of **Epofolate** and the unconjugated epothilone analog were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including C_{max}, AUC, and half-life, were determined using non-compartmental analysis.

Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). DLTs were defined as specific drug-related toxicities occurring within the first cycle of treatment.

The following diagram outlines the general experimental workflow of the Phase I clinical trials.

Phase I clinical trial workflow for **Epofolate**.

Results

A total of 65 patients were treated across the two studies.[\[2\]](#)

Maximum Tolerated Dose and Dose-Limiting Toxicities

The MTD and DLTs for each study are summarized below.

Summary of Clinical Trial Results

Study	Dosing Schedule	Maximum Tolerated Dose (MTD)	Dose-Limiting Toxicities (DLTs)	Reference
Study 1 (NCT00546247)	Days 1, 4, 8, 11 of a 21-day cycle	26 mg	Fatigue, transaminitis, gastrointestinal toxicity, mucositis	[2]
Study 2 (NCT00550017)	Days 1-4 of a 21- day cycle	15 mg	Fatigue, transaminitis, gastrointestinal toxicity, mucositis, Stevens-Johnson syndrome (1 patient)	[2]

Pharmacokinetics

Plasma exposure of both the conjugated **Epofolate** and the free epothilone analog increased in a dose-related manner in both studies.[\[2\]](#) The half-life of the conjugated **Epofolate** was short, ranging from 0.2 to 0.6 hours across all dose levels.[\[2\]](#)

Efficacy

No objective tumor responses were observed in either of the Phase I studies.[\[2\]](#)

Conclusion

Epofolate was a rationally designed, folate receptor-targeted chemotherapeutic agent that was generally tolerable in Phase I clinical trials.[2] The toxicities observed were consistent with the known side effects of the epothilone class of drugs, although peripheral neuropathy and neutropenia appeared to be less frequent and severe.[2] However, the lack of any demonstrated antitumor activity led to the discontinuation of its clinical development.[2] The experience with **Epofolate** highlights the challenges in translating the theoretical advantages of targeted drug delivery into clinical efficacy.

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